molecular formula C9H11IO2 B15239470 2-Iodo-1-(2-methoxyphenyl)ethan-1-ol

2-Iodo-1-(2-methoxyphenyl)ethan-1-ol

Katalognummer: B15239470
Molekulargewicht: 278.09 g/mol
InChI-Schlüssel: HRPGBWRIBKEYTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Iodo-1-(2-methoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C9H11IO2. It is a derivative of phenylethanol, where the phenyl ring is substituted with an iodine atom and a methoxy group. This compound is primarily used in research and development due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1-(2-methoxyphenyl)ethan-1-ol typically involves the iodination of 1-(2-methoxyphenyl)ethanol. This can be achieved through various methods, including the use of iodine and a suitable oxidizing agent. One common method involves the reaction of 1-(2-methoxyphenyl)ethanol with iodine and potassium carbonate in an organic solvent such as dichloromethane .

Industrial Production Methods: The process would likely include purification steps such as recrystallization or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Iodo-1-(2-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

2-Iodo-1-(2-methoxyphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Iodo-1-(2-methoxyphenyl)ethan-1-ol is not well-documented. its chemical structure suggests that it may interact with various molecular targets through its iodine and methoxy substituents. These interactions could involve hydrogen bonding, van der Waals forces, and other non-covalent interactions, potentially affecting biological pathways and molecular functions .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Iodo-1-(2-methoxyphenyl)ethan-1-ol is unique due to the presence of both iodine and methoxy substituents on the phenyl ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications .

Eigenschaften

Molekularformel

C9H11IO2

Molekulargewicht

278.09 g/mol

IUPAC-Name

2-iodo-1-(2-methoxyphenyl)ethanol

InChI

InChI=1S/C9H11IO2/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5,8,11H,6H2,1H3

InChI-Schlüssel

HRPGBWRIBKEYTA-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1C(CI)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.